molecular formula C10H13NO3 B13808164 2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI)

2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI)

Cat. No.: B13808164
M. Wt: 195.21 g/mol
InChI Key: GMWFVEKZPZWBBT-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) is a chemical compound with the molecular formula C10H13NO4 It is a derivative of pyridinecarboxylic acid and is characterized by the presence of a methoxy group and an isopropoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) typically involves the esterification of 2-pyridinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various pyridinecarboxylic acid derivatives, alcohols, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid, 6-methoxy-5-(1-methylethoxy)-
  • 2-Pyridinecarboxylic acid, 6-chloro-5-(1-methylethoxy)-

Uniqueness

2-Pyridinecarboxylicacid,6-(1-methylethoxy)-,methylester(9CI) is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-propan-2-yloxypyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-6-4-5-8(11-9)10(12)13-3/h4-7H,1-3H3

InChI Key

GMWFVEKZPZWBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C(=O)OC

Origin of Product

United States

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